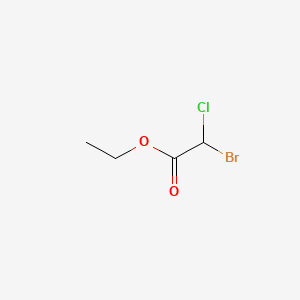

Bromo-chloro-acetic acid ethyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-2-chloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrClO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKCSLROOSHJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00519804 | |

| Record name | Ethyl bromo(chloro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22524-32-9 | |

| Record name | Ethyl bromo(chloro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements

Direct Halogenation Strategies for Ester Synthesis

Direct halogenation approaches offer a concise route to bromo-chloro-acetic acid ethyl ester by introducing the halogen atoms onto a pre-existing carboxylic acid derivative or by esterifying a dihalogenated acetic acid.

Bromination and Chlorination of Carboxylic Acid Derivatives

The synthesis of bromo-chloro-acetic acid ethyl ester can be envisioned through the sequential halogenation of ethyl acetate (B1210297) or its monohalogenated precursors. This typically involves the generation of an enolate or enol intermediate, which then reacts with an electrophilic halogen source.

One plausible pathway involves the chlorination of ethyl bromoacetate (B1195939). The increased acidity of the α-proton in ethyl bromoacetate, due to the electron-withdrawing nature of the bromine atom, facilitates enolate formation upon treatment with a suitable base. Subsequent reaction with a chlorinating agent, such as N-chlorosuccinimide (NCS), can then introduce the chlorine atom.

Conversely, the bromination of ethyl chloroacetate (B1199739) represents another viable route. Similar to the above, deprotonation of ethyl chloroacetate would generate an enolate that can be trapped with an electrophilic bromine source, like N-bromosuccinimide (NBS) or bromine (Br₂). The choice of base and reaction conditions is critical to prevent side reactions, such as self-condensation or elimination.

A summary of representative direct halogenation reactions of related esters is presented below:

| Starting Material | Halogenating Agent | Base/Catalyst | Product | Yield (%) |

| Ethyl Acetoacetate | Sulfuryl Chloride | - | Ethyl 2-chloroacetoacetate | 98.4 |

| Diethyl Malonate | N-Chlorosuccinimide | - | Diethyl chloromalonate | - |

| Diethyl Bromomalonate | Sodium Hypochlorite | Acetic Acid | Diethyl bromochloromalonate | - |

Note: The table includes examples of halogenation on related active methylene (B1212753) compounds to illustrate the general feasibility of these transformations, as direct sequential halogenation data for ethyl acetate to ethyl bromo-chloro-acetate is not extensively documented in readily available literature.

Esterification of Halogenated Acetic Acids

An alternative and often more controlled approach to bromo-chloro-acetic acid ethyl ester is the esterification of bromo-chloro-acetic acid itself. This method separates the challenging dihalogenation step from the ester formation. Bromo-chloro-acetic acid can be synthesized by the bromination of chloroacetic acid. nih.gov

The subsequent esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, water is often removed as it is formed, for example, by azeotropic distillation. libretexts.org

The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.comchemguide.co.uk

| Carboxylic Acid | Alcohol | Catalyst | Key Conditions | Product |

| Bromoacetic Acid | Ethanol | Sulfuric Acid | Reflux | Ethyl bromoacetate |

| Chloroacetic Acid | Ethanol | Sulfuric Acid | Reflux, azeotropic removal of water | Ethyl chloroacetate |

| Acetic Acid | Ethanol | Sulfuric Acid | Reflux | Ethyl ethanoate |

This table illustrates the general conditions for the esterification of haloacetic acids, which are expected to be similar for the esterification of bromo-chloro-acetic acid.

Multi-step Convergent and Divergent Synthesis

Multi-step synthetic sequences allow for greater control and flexibility in the construction of complex molecules like bromo-chloro-acetic acid ethyl ester. These can involve the use of protecting groups to mask reactive functionalities or a series of functional group transformations to build the target molecule from simpler precursors.

Protection-Deprotection Strategies

In multi-step syntheses, protecting groups can be employed to prevent unwanted side reactions of sensitive functional groups. organic-chemistry.orglibretexts.org For instance, if a synthetic route towards bromo-chloro-acetic acid ethyl ester involves intermediates with other reactive sites, a protecting group might be used to temporarily mask a hydroxyl or amino group elsewhere in the molecule while the α-carbon is halogenated. organic-chemistry.org

Common protecting groups for carboxylic acids include conversion to esters (such as methyl or benzyl (B1604629) esters), which can be later hydrolyzed. libretexts.org However, in the context of synthesizing the target ethyl ester, protection of the carboxylic acid functionality itself is less relevant unless a different ester is used as a protecting group that can be selectively removed in the presence of the ethyl ester.

More pertinent would be the protection of other functional groups within a more complex starting material that is being elaborated to include the bromo-chloro-acetate moiety. The choice of protecting group is crucial and depends on its stability to the conditions of the subsequent reaction steps and the ease of its removal. uchicago.edu

Functional Group Transformations

The synthesis of bromo-chloro-acetic acid ethyl ester can be approached through a variety of functional group interconversions. This involves starting with a molecule that has a different set of functional groups and chemically modifying them in a stepwise manner to arrive at the desired product.

For example, a synthetic sequence could begin with a precursor containing a carbon-carbon double bond, which is then subjected to an oxidative cleavage to generate a carboxylic acid. This acid could then be esterified and subsequently dihalogenated. Alternatively, a malonic ester derivative could be used as a starting point. Diethyl malonate can be sequentially halogenated at the α-position, and then one of the ester groups can be selectively hydrolyzed and decarboxylated to yield the mono-esterified dihalogenated acetic acid.

Another potential transformation could involve the conversion of an α-hydroxy ester. The hydroxyl group could be transformed into a good leaving group, such as a tosylate or mesylate, which could then be displaced by a halide. A second halogenation could then be performed on the resulting α-halo ester.

Stereoselective and Stereospecific Synthesis

The α-carbon of bromo-chloro-acetic acid ethyl ester is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The development of synthetic methods that can selectively produce one enantiomer over the other is a significant area of research in modern organic chemistry.

While specific methods for the stereoselective synthesis of bromo-chloro-acetic acid ethyl ester are not widely reported, general strategies for the asymmetric α-halogenation of carbonyl compounds can be considered. One promising approach involves the use of chiral catalysts. For example, enantioselective α-chlorination of β-keto esters has been achieved using chiral phase-transfer catalysts derived from Cinchona alkaloids. libretexts.orgresearchgate.net These catalysts can create a chiral environment around the enolate intermediate, directing the approach of the electrophilic halogenating agent to one face of the molecule, thus leading to an excess of one enantiomer.

Another strategy could involve the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

Furthermore, enzymatic catalysis offers a powerful tool for stereoselective synthesis. Certain enzymes, such as haloperoxidases, are known to catalyze halogenation reactions with high stereoselectivity. While the application of such enzymes for the synthesis of bromo-chloro-acetic acid ethyl ester is not yet established, it represents a potential future direction for the enantioselective preparation of this and related chiral α-dihalo esters.

The development of stereoselective methods is crucial for applications where the biological activity or physical properties of the individual enantiomers are different.

Asymmetric Approaches for Chiral Induction

The creation of stereogenic centers, particularly those bearing two different halogen atoms, is a significant challenge in synthetic organic chemistry. While direct asymmetric synthesis of bromo-chloro-acetic acid ethyl ester is not extensively documented in readily available literature, the principles of chiral induction in related α-halocarbonyl compounds provide a strong foundation for potential synthetic strategies.

Asymmetric synthesis aims to produce a chiral molecule in high enantiomeric excess. This is often achieved through the use of chiral auxiliaries, chiral catalysts, or chiral reagents. In the context of α-haloesters, the introduction of chirality can be envisioned through several approaches:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate, directing the stereochemical outcome of a subsequent halogenation step. After the desired stereocenter is formed, the auxiliary is removed.

Catalytic Asymmetric Halogenation: The use of a chiral catalyst, often a metal complex with a chiral ligand, can facilitate the enantioselective addition of a halogen to a prochiral enolate or a related intermediate.

Kinetic Resolution: A racemic mixture of a dihaloester could potentially be resolved through a reaction with a chiral reagent or catalyst that selectively reacts with one enantiomer, leaving the other enriched.

Research into the catalytic asymmetric synthesis of tertiary α-haloamides has demonstrated the potential for creating enantioenriched α-halocarbonyl compounds through photoinduced deracemization using a chiral copper catalyst. researchgate.net This approach addresses the challenge of creating tetrasubstituted stereocenters, which would be analogous to the carbon atom in bromo-chloro-acetic acid ethyl ester.

Diastereoselective Synthesis of Related α-Haloesters

Diastereoselective synthesis focuses on controlling the formation of multiple stereocenters within a molecule, resulting in the preferential formation of one diastereomer over others. While bromo-chloro-acetic acid ethyl ester itself does not have multiple stereocenters, the principles of diastereoselection are crucial when it is used as a reactant in the synthesis of more complex molecules.

For instance, in reactions where the α-carbon of an α-haloester becomes a new stereocenter, the existing stereocenters in the reaction partner can influence the stereochemical outcome. This is a common consideration in aldol-type reactions and alkylations.

The stereochemical outcome of reactions involving α-substituted carbonyl compounds is often governed by principles such as Felkin-Ahn or Cram's rule, which predict the facial selectivity of nucleophilic attack on the carbonyl group. msu.edu The relative stereochemistry of the newly formed stereocenters is determined by the trajectory of the incoming nucleophile, which is influenced by the steric and electronic properties of the substituents on the adjacent chiral center.

In the context of synthesizing molecules that incorporate the bromo-chloro-acetyl moiety, controlling diastereoselectivity would be paramount. This could be achieved by careful selection of reagents, solvents, and reaction conditions to favor the formation of the desired diastereomer.

Catalytic Methods for Stereocontrol in Related Systems

Catalytic methods are at the forefront of modern stereoselective synthesis due to their efficiency and ability to generate large amounts of chiral product from a small amount of a chiral catalyst. For α-haloesters, catalytic approaches can be employed to control both enantioselectivity and diastereoselectivity.

Key catalytic strategies applicable to the synthesis and transformation of α-haloesters include:

Transition Metal Catalysis: Chiral transition metal complexes, often featuring ligands such as BINAP, DuPhos, or BOX, are widely used to catalyze a variety of asymmetric transformations. These could include conjugate additions, allylic alkylations, and cross-coupling reactions where an α-haloester acts as an electrophile.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral amines, phosphoric acids, and thioureas can activate substrates and control the stereochemical outcome of reactions. For example, a chiral amine could catalyze the enantioselective α-halogenation of an aldehyde or ketone, which could then be converted to the corresponding ester.

Biocatalysis: Enzymes offer unparalleled stereoselectivity in chemical transformations. Hydrolases, for instance, can be used for the kinetic resolution of racemic esters. Reductases can asymmetrically reduce β-ketoesters to chiral β-hydroxy esters, which can be precursors to or derived from α-haloesters. For example, the asymmetric bioreduction of ethyl 4-chloroacetoacetate to ethyl (R)-4-chloro-3-hydroxybutyrate has been demonstrated using recombinant E. coli. mdpi.com

The development of catalytic methods for the stereocontrolled synthesis of α,α-dialkyl indoles highlights the power of chiral cobalt hydride catalysis in achieving high enantioselectivity. nih.gov Such approaches could potentially be adapted for the asymmetric synthesis of molecules containing the bromo-chloro-acetyl group.

Novel Synthetic Reagents and Reaction Conditions

The quest for more efficient, selective, and environmentally benign synthetic methods has led to the development of novel reagents and reaction conditions for the synthesis of α-haloesters.

Application of Organometallic Reagents in α-Haloester Formation

Organometallic reagents play a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. In the context of α-haloester synthesis, organometallic reagents can be utilized in several ways:

Reformatsky Reaction: A classic example is the Reformatsky reaction, where an α-haloester reacts with zinc to form a zinc enolate. This enolate can then react with aldehydes or ketones to form β-hydroxy esters. Ethyl bromoacetate is a common substrate for this reaction. wikipedia.org

Organoboranes: Organoboranes can be used in the α-alkenylation of α-haloesters. For example, B-trans-1-alkenyl-9-borabicyclo[3.3.1]nonanes have been used for the base-induced α-alkenylation of ethyl bromoacetate. acs.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions are versatile for forming a variety of bonds. As mentioned earlier, chiral copper catalysts can be used for the deracemization of tertiary α-halocarbonyl compounds. researchgate.net

The choice of the organometallic reagent and reaction conditions can significantly influence the outcome of the reaction, including yield and selectivity.

Photoredox Catalysis in Halogenated Ester Synthesis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of stable molecules through single-electron transfer processes initiated by visible light. This methodology has found applications in the synthesis of halogenated compounds.

In the context of halogenated ester synthesis, photoredox catalysis can be employed for:

Radical Halogenation: A photoredox catalyst can generate a halogen radical, which can then participate in the halogenation of a suitable substrate.

Atom Transfer Radical Addition (ATRA): This process involves the addition of a radical to an unsaturated bond, followed by the transfer of a halogen atom.

Deracemization: As previously noted, photoinduced deracemization of tertiary α-halocarbonyl compounds has been achieved using a chiral copper catalyst. researchgate.net

The mild reaction conditions and high functional group tolerance of photoredox catalysis make it an attractive approach for the synthesis of complex halogenated molecules.

Industrial Scale Synthetic Methodologies and Process Optimization

The transition from a laboratory-scale synthesis to an industrial process requires careful consideration of factors such as cost, safety, scalability, and environmental impact. For α-haloesters like ethyl bromoacetate and ethyl chloroacetate, established industrial production methods often rely on straightforward and cost-effective reactions.

A common industrial synthesis of ethyl bromoacetate involves the esterification of bromoacetic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. chemicalbook.comnih.gov The reaction is often driven to completion by removing the water formed during the reaction, for example, through azeotropic distillation.

Similarly, ethyl chloroacetate is synthesized by the esterification of chloroacetic acid with ethanol, catalyzed by sulfuric acid. chemicalbook.com The process involves heating the reactants and continuously removing the water produced. chemicalbook.com

Process optimization for the industrial production of these compounds focuses on:

Maximizing Yield: Adjusting reaction parameters such as temperature, reaction time, and catalyst loading to achieve the highest possible conversion of starting materials to product.

Minimizing Waste: Developing processes that minimize the formation of byproducts and allow for the recycling of solvents and catalysts.

Ensuring Safety: Implementing robust safety protocols to handle hazardous materials such as strong acids and halogenated compounds.

Cost-Effectiveness: Using readily available and inexpensive starting materials and developing energy-efficient processes.

A patented process for the preparation of bromoacetic acid and its esters highlights an industrial approach that aims for high yields and a compact procedure using inexpensive raw materials. google.com This process involves the reaction of chloroacetic acid with a bromide salt in the presence of sulfuric acid. google.com

Table of Synthetic Parameters for Ethyl Bromoacetate Production

| Parameter | Value/Condition |

| Reactants | Bromoacetic acid, Ethanol |

| Catalyst | Sulfuric acid |

| Reaction Type | Esterification |

| Key Condition | Reflux, Water removal |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

The carbon atom attached to the halogens in bromo-chloro-acetic acid ethyl ester is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where an incoming nucleophile displaces one of the halogen atoms.

Displacement of Halogen Atoms by Diverse Nucleophiles

As a potent alkylating agent, bromo-chloro-acetic acid ethyl ester is expected to react with a variety of nucleophiles. While specific studies on the dihalogenated compound are limited, its reactivity can be inferred from its monohalogenated analogs, ethyl bromoacetate (B1195939) and ethyl chloroacetate (B1199739). These compounds are known to react with diverse nucleophiles, including carboxylates, amines, and thiolates, to form new carbon-heteroatom bonds. ias.ac.inresearchgate.net For instance, the reaction with carboxylate ions yields new ester derivatives, a process that has been studied to understand structure-reactivity correlations. ias.ac.in

The general scheme for these SN2 reactions involves the attack of a nucleophile on the α-carbon, leading to the displacement of a halide ion. learncbse.in Given the strong electron-withdrawing nature of the two halogens and the ester group, bromo-chloro-acetic acid ethyl ester is anticipated to be an even more reactive electrophile than its monohalogenated counterparts.

| Nucleophile Type | Example Nucleophile | Substrate | Product Type |

|---|---|---|---|

| Oxygen Nucleophile | Aliphatic Carboxylate (XCOO⁻) | Ethyl bromoacetate | Diester (XCOOCH₂COOC₂H₅) |

| Nitrogen Nucleophile | Primary/Secondary Amine | Ethyl chloroacetate | Glycine Ester Derivative |

| Sulfur Nucleophile | Thiolate (RS⁻) | Ethyl bromoacetate | Thioether |

Influence of Halogen Identity on Reaction Pathways

In a molecule containing two different halogen substituents, such as bromo-chloro-acetic acid ethyl ester, the identity of the halogen significantly influences the reaction pathway. The reactivity of halogens in SN2 reactions generally follows the order I > Br > Cl > F. This trend is governed by two key factors: bond strength and leaving group ability. youtube.com

The carbon-bromine bond is weaker than the carbon-chlorine bond, requiring less energy to break. youtube.com Concurrently, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base. Therefore, in nucleophilic substitution reactions involving bromo-chloro-acetic acid ethyl ester, the bromine atom is preferentially displaced. savemyexams.comyoutube.com This selective reactivity allows for the synthesis of α-chloro ester derivatives, which can undergo further functionalization if desired.

| Bond | Average Bond Enthalpy (kJ/mol) |

|---|---|

| C-Cl | 327 |

| C-Br | 285 |

Carbon-Carbon Bond Forming Reactions

Bromo-chloro-acetic acid ethyl ester is also a valuable precursor for forming new carbon-carbon bonds, a cornerstone of organic synthesis. Its reactivity in these transformations is again dictated by the presence and nature of its halogen atoms.

Reformatsky-Type Reactions with Carbonyl Compounds

The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. nih.govtheaic.org Ethyl bromoacetate is the archetypal substrate for this reaction. wikipedia.org α-chloro esters are noted to be significantly less reactive. nih.gov

In the case of bromo-chloro-acetic acid ethyl ester, the reaction is expected to proceed through the selective oxidative insertion of zinc into the more labile carbon-bromine bond. This would form a chloro-substituted organozinc intermediate, known as a Reformatsky reagent. This reagent would then add to the carbonyl group of an aldehyde or ketone to yield an α-chloro-β-hydroxy ester after workup. nih.gov

General Mechanism of the Reformatsky Reaction:

Enolate Formation: Oxidative addition of zinc into the carbon-halogen bond. Br-CH(Cl)-COOEt + Zn → BrZn-CH(Cl)-COOEt

Nucleophilic Addition: The zinc enolate attacks the carbonyl carbon of an aldehyde or ketone.

Hydrolysis: Protonation of the resulting alkoxide yields the final β-hydroxy ester.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura with Copper Co-catalysis)

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.orgyonedalabs.com While typically used for aryl and vinyl halides, its application has expanded to include alkyl halides. Research has shown that ethyl bromoacetate can undergo Suzuki-type cross-coupling reactions with arylboronic acids when co-catalyzed by copper(I) oxide.

For bromo-chloro-acetic acid ethyl ester, the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle would be the determining factor. libretexts.org It is anticipated that a palladium catalyst would selectively insert into the C-Br bond, enabling cross-coupling with an organoboron reagent to produce an α-chloro-α-aryl acetic acid ester. The copper co-catalyst often facilitates the transmetalation step, improving reaction efficiency. nih.gov

Alkylation Reactions as a Versatile Synthetic Tool

As powerful electrophiles, α-halo esters like ethyl bromoacetate and ethyl chloroacetate are widely employed as alkylating agents for a variety of nucleophiles, leading to the formation of new carbon-carbon bonds. nih.gov For example, they can be used to alkylate enolates derived from ketones, esters, or other carbonyl compounds.

Rearrangement and Elimination Mechanisms

The presence of both bromine and chlorine atoms on the same carbon atom, alpha to an ester carbonyl group, significantly influences the molecule's stability and reactivity, particularly in rearrangement and elimination reactions.

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). Typically, this reaction is facile for compounds that can form a stable carbanion upon loss of CO₂, such as β-keto acids or malonic acids. In these cases, the reaction proceeds through a cyclic transition state where the carbonyl group at the β-position participates in the stabilization of the intermediate.

For bromo-chloro-acetic acid ethyl ester, direct decarboxylation is not a feasible pathway under normal conditions. The molecule lacks the required β-carbonyl or other electron-withdrawing group necessary to stabilize the incipient carbanion that would be formed upon the loss of the ethyl carboxylate group. The general mechanism for the decarboxylation of a β-keto acid involves a 6-membered cyclic transition state, which is not possible for an α-halo ester like bromo-chloro-acetic acid ethyl ester.

However, decarboxylation of the corresponding carboxylic acid, bromo-chloro-acetic acid, can be envisaged, though it would still be a challenging transformation compared to β-keto acids. The inductive effect of the two halogen atoms would increase the acidity of the carboxylic proton, but would not substantially facilitate the C-C bond cleavage required for decarboxylation.

β-Elimination Reactions in α,β-Unsaturated Ester Formation

β-elimination is a common reaction in organic chemistry used to form alkenes. This reaction typically involves the removal of two substituents from adjacent carbon atoms (the α- and β-carbons). A classic example is the dehydrohalogenation of alkyl halides, where a halogen is removed from the α-carbon and a hydrogen from the β-carbon, usually in the presence of a base.

In the case of bromo-chloro-acetic acid ethyl ester, there are no hydrogen atoms on the β-carbon. The structure is an α,α-dihalo ester. Therefore, a standard β-elimination reaction to form an α,β-unsaturated ester is not possible. Such a reaction would require a hydrogen atom on the adjacent carbon, which is the carbonyl carbon of the ester group.

Alternative elimination pathways, such as α-elimination to form a carbene, could be considered under specific conditions (e.g., with strong, non-nucleophilic bases), but this does not lead to the formation of an α,β-unsaturated ester. The formation of α,β-unsaturated carbonyl compounds can be achieved from α-halo carbonyls, but this typically involves a different reaction sequence, such as an initial substitution followed by elimination, or a rearrangement.

Radical-Mediated Processes

The carbon-halogen bonds in bromo-chloro-acetic acid ethyl ester are susceptible to homolytic cleavage, making the compound a potential substrate for radical-mediated reactions.

Free Radical Dehalogenation Mechanisms

Free radical dehalogenation involves the removal of a halogen atom through a radical chain mechanism. This process is typically initiated by a radical initiator, such as AIBN or benzoyl peroxide, or by photolysis or sonolysis. The mechanism generally proceeds in three stages: initiation, propagation, and termination.

Initiation: A radical initiator generates a radical species.

Propagation: The initiator radical abstracts a halogen atom from the bromo-chloro-acetic acid ethyl ester, forming a carbon-centered radical. This radical can then react with a hydrogen atom donor (e.g., a tin hydride or a thiol) to give the dehalogenated product and a new radical that continues the chain.

Termination: Two radical species combine to form a stable, non-radical product.

Due to the difference in bond dissociation energies (C-Br is weaker than C-Cl), selective de-bromination is generally more facile than de-chlorination. Therefore, under controlled conditions, it might be possible to selectively remove the bromine atom to form chloro-acetic acid ethyl ester.

Role in Redox-Neutral Radical Processes

Bromo-chloro-acetic acid ethyl ester could potentially participate in redox-neutral radical cross-coupling reactions. For instance, upon single-electron reduction from an excited photocatalyst, the molecule could undergo dissociative electron attachment to lose a halide ion (preferentially bromide) and generate an α-ester radical. This radical could then add to an electron-deficient olefin, and the resulting radical anion could be oxidized by the photocatalyst in its oxidized state to regenerate the ground-state photocatalyst and yield the coupled product. Such a process would be redox-neutral as the photocatalyst is regenerated in each cycle.

Transition Metal Catalysis

Transition metal catalysis offers a powerful toolkit for the formation of new chemical bonds. Halogenated compounds are common substrates in these reactions, acting as electrophiles in cross-coupling reactions.

While specific studies on the transition metal-catalyzed reactions of bromo-chloro-acetic acid ethyl ester are not extensively documented, its reactivity can be inferred from related compounds like ethyl bromoacetate. This compound is known to participate in Suzuki-type cross-coupling reactions with arylboronic acids, co-catalyzed by copper(I) oxide. It is also a key reagent in the Reformatsky reaction, where it reacts with zinc to form a zinc enolate that can then react with carbonyl compounds.

Given the presence of two potential leaving groups (Br and Cl), bromo-chloro-acetic acid ethyl ester could exhibit complex reactivity in transition metal-catalyzed reactions. The selective activation of the C-Br bond over the C-Cl bond is a common feature in palladium-catalyzed cross-coupling reactions, which could allow for sequential functionalization. For example, a Suzuki or Negishi coupling could potentially be performed selectively at the bromine position, leaving the chlorine atom intact for subsequent transformations.

The general catalytic cycle for a Suzuki cross-coupling reaction would involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Br bond of the bromo-chloro-acetic acid ethyl ester to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the C-C coupled product.

In-depth Analysis of Bromo-chloro-acetic acid ethyl ester in Organometallic Chemistry

A comprehensive review of the chemical reactivity and mechanistic pathways of Bromo-chloro-acetic acid ethyl ester has been conducted. After an extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data for this particular compound within the precise contexts outlined in the requested article structure.

The topics of "Oxidative Addition and Reductive Elimination in Catalytic Cycles," "Migratory Insertion and Carbene Insertion Reactions," and "Ligand Design and Catalyst Tuning for Enhanced Reactivity" are fundamental concepts in organometallic chemistry. wikipedia.orgwikipedia.orgethernet.edu.et However, detailed mechanistic investigations and research findings specifically utilizing Bromo-chloro-acetic acid ethyl ester as a substrate in these reaction classes are not available in the public domain.

While the reactivity of structurally similar α-halo esters, such as ethyl bromoacetate and ethyl chloroacetate, is documented in various contexts like the Reformatsky reaction and other alkylations, this information does not directly address the specific mechanistic pathways requested for Bromo-chloro-acetic acid ethyl ester. wikipedia.orgwikipedia.org Generating an article based on the provided outline would necessitate extrapolating from these related compounds, which would not adhere to the strict requirement of focusing solely on Bromo-chloro-acetic acid ethyl ester.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline due to the absence of specific research findings on Bromo-chloro-acetic acid ethyl ester in these areas. The creation of such an article would require data that is not currently present in the available scientific literature.

Derivatives and Analogues: Synthesis and Research Applications

Synthesis of Structurally Modified Bromo-chloro-acetic acid ethyl ester Analogues

The synthesis of analogues of bromo-chloro-acetic acid ethyl ester often begins with precursors like diethyl malonate. Through a series of halogenation reactions, various dihalogenated malonates can be prepared, which are key intermediates. For instance, diethyl bromochloromalonate can be synthesized by the chlorination of diethyl bromomalonate or the bromination of diethyl chloromalonate. ethz.ch The choice of pathway often depends on the desired yield and reaction conditions. researchgate.net

One established method involves dissolving diethyl bromomalonate in an anhydrous solvent like dimethylsulfoxide and adding N-Chlorosuccinimide to facilitate the chlorination. ethz.ch Alternatively, bromination of diethyl chloromalonate can be achieved using a sodium hypobromite (B1234621) solution. ethz.ch These diethyl dihalogenmalonates serve as versatile precursors that can be further modified to yield the target dihaloacetic acid analogues. researchgate.net

Table 1: Synthesis Routes for Diethyl Dihalogenmalonate Precursors

| Target Compound | Starting Material | Reagent | Yield |

|---|---|---|---|

| Diethyl bromochloromalonate | Diethyl bromomalonate | N-Chlorosuccinimide | - |

| Diethyl bromochloromalonate | Diethyl chloromalonate | Sodium hypobromite | - |

| Diethyl bromofluoromalonate | Diethyl bromomalonate | - | 86% |

| Diethyl bromofluoromalonate | Diethyl fluoromalonate | - | 82% |

| Diethyl chlorofluoromalonate | Diethyl chloromalonate | - | 73% |

Data adapted from scientific research on synthetic routes for halogenated acetic acids. researchgate.net

These precursors can then undergo further reactions, such as decarboxylation, to produce the desired structurally modified bromo-chloro-acetic acid analogues.

Incorporation into Complex Molecular Architectures

The unique structure of bromo-chloro-acetic acid ethyl ester makes it a potent alkylating agent, suitable for incorporation into a variety of complex molecules.

While direct examples using bromo-chloro-acetic acid ethyl ester are not extensively documented, its monohalogenated analogues, ethyl bromoacetate (B1195939) and ethyl chloroacetate (B1199739), are widely used in the synthesis of heterocyclic compounds. These reagents act as electrophiles in reactions with nucleophilic substrates to form new carbon-carbon or carbon-heteroatom bonds, which are crucial steps in ring formation. For example, ethyl chloroacetate can be reacted with a substituted pyridine (B92270) derivative in the presence of a base like potassium carbonate to form an O-alkylated product, which is a precursor to more complex heterocyclic systems. Given that the carbon-halogen bond is the reactive site, it is scientifically plausible that bromo-chloro-acetic acid ethyl ester would serve as a highly reactive building block for similar transformations, potentially offering different reactivity or selectivity due to the presence of two leaving groups.

Polycyclic aromatic hydrocarbons (PAHs) are environmental contaminants that can be transformed into metabolites by human intestinal microbiota. nih.gov The metabolites are often hydroxylated derivatives, which are formed through biotransformation pathways. nih.gov The role of haloacetic esters like bromo-chloro-acetic acid ethyl ester as direct precursors in the microbial synthesis of PAH metabolites is not a well-documented area of research in the available scientific literature. The formation of these metabolites primarily involves enzymatic actions on the PAH structures themselves. nih.gov

Halogenated acetic acid esters are utilized in the functionalization of complex scaffolds like steroids and calixarenes. Chloro- or bromo-trimethylsilanes can induce rapid esterification of steroid-based alcohols with various carboxylic acids. researchgate.net Furthermore, chloroacetic acid esters have been used to synthesize new steroid derivatives with potential biological activity. asianpubs.org In one study, estrogen derivatives were synthesized, including a chloro-acetic acid-estradiol ester, demonstrating the utility of haloacetates in modifying the steroidal backbone. asianpubs.org

In the field of supramolecular chemistry, calixarenes are often modified to create specific host-guest functionalities. This is achieved by introducing functional groups to their upper or lower rims. For example, aminoethoxy-calix lookchem.comarenes can be treated with chloroacetic anhydride (B1165640) to produce chloroacetamido groups, which serve as gateways for further derivatization. researchgate.net These reactive handles can then be used to attach other molecules, including heterocycles. researchgate.net Similarly, bromoacetonitrile (B46782) has been used to functionalize p-tert-butylcalix lookchem.comarene. researchgate.net The high reactivity of bromo-chloro-acetic acid ethyl ester would make it a candidate for similar alkylation reactions to introduce functional arms onto calixarene (B151959) platforms.

Comparative Reactivity Studies with Related Haloacetic Esters

The reactivity of haloacetic esters is largely determined by the nature and number of halogen atoms attached to the alpha-carbon.

Monohalogenated esters like ethyl chloroacetate and ethyl bromoacetate are common alkylating agents in organic synthesis. wikipedia.orgwikipedia.org Ethyl bromoacetate is generally considered a more reactive alkylating agent than ethyl chloroacetate because the bromide ion is a better leaving group than the chloride ion. This difference in reactivity is exploited in various synthetic procedures. researchgate.net

In a comparative study on the reactivity of esters toward ammonolysis, ethyl chloroacetate showed significantly greater reactivity than ethyl acetate (B1210297). researchgate.net This is attributed to the electron-withdrawing effect of the chlorine atom, which polarizes the carbonyl group and makes the ester more susceptible to nucleophilic attack. researchgate.net

For dihalogenated analogues such as bromo-chloro-acetic acid ethyl ester, the presence of two electron-withdrawing halogen atoms on the alpha-carbon dramatically increases its electrophilicity. This makes it a much stronger alkylating agent compared to its monohalogenated counterparts. The two halogens enhance the partial positive charge on the alpha-carbon, making it highly susceptible to nucleophilic substitution (S_N2) reactions.

Table 2: Qualitative Reactivity Comparison of Haloacetic Esters

| Compound | Number of Halogens | Halogen(s) | Relative Reactivity in Nucleophilic Substitution |

|---|---|---|---|

| Ethyl acetate | 0 | None | Low |

| Ethyl chloroacetate | 1 | Chlorine | Moderate |

| Ethyl bromoacetate | 1 | Bromine | High |

This enhanced reactivity makes dihalogenated esters potent reagents, although it also necessitates more careful control of reaction conditions to avoid side reactions.

Fluoro- and Iodo-Substituted Ester Systems

The introduction of fluorine and iodine into ethyl acetate derivatives significantly alters their chemical reactivity and utility in synthetic organic chemistry. These halogenated compounds serve as valuable building blocks for the creation of complex molecules, particularly in the pharmaceutical and agrochemical industries. Research into their synthesis and applications continues to yield innovative methods and novel molecular architectures.

Synthesis of Fluoro- and Iodo-Substituted Esters

The synthetic routes to fluoro- and iodo-substituted ethyl acetates are diverse, often employing halogen exchange reactions or direct halogenation of precursor molecules.

Fluoro-Substituted Esters:

A common method for the synthesis of ethyl fluoroacetate (B1212596) involves the reaction of ethyl chloroacetate with potassium fluoride (B91410). chemicalbook.comnih.gov This nucleophilic substitution reaction provides a straightforward route to the monofluorinated ester. For instance, heating ethyl chloroacetate with a solid dispersion of potassium fluoride on micropowder silica (B1680970) gel at temperatures between 20-55 °C has been reported to produce ethyl fluoroacetate in high yields (98.4-99.4%) and purity (99.4-99.8%). google.com Another approach involves the use of sulfolane (B150427) as a solvent with acetamide (B32628) and a phase-transfer catalyst like cetyltrimethylammonium bromide, yielding ethyl fluoroacetate in 83.5% after reacting ethyl chloroacetate with potassium fluoride for 2 hours at 120 °C. chemicalbook.com

Ethyl chlorofluoroacetate can be prepared by treating 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid. orgsyn.org This reaction proceeds with the evolution of hydrogen fluoride and, after workup, yields the desired product in 65–68%. orgsyn.org An alternative synthesis involves the reaction of ethyl fluoroacetate with sulfuryl chloride in the presence of benzoyl peroxide. orgsyn.org

Iodo-Substituted Esters:

The synthesis of ethyl iodoacetate is typically achieved through a Finkelstein reaction, where ethyl chloroacetate or ethyl bromoacetate is treated with potassium iodide in a suitable solvent like ethanol (B145695). prepchem.comchempedia.info The reaction is driven by the precipitation of the less soluble sodium chloride or bromide. prepchem.com For example, reacting ethyl chloroacetate with potassium iodide in ethanol at 40-50°C for 1-2 hours can produce ethyl iodoacetate. prepchem.com

Ethyl iododifluoroacetate has been synthesized by the reaction of ethyl fluorosulfonoxydifluoroacetate (FSO₂OCF₂CO₂Et) with sodium iodide, resulting in a 93% yield. chemicalbook.com Another method involves the reaction of ethyl bromodifluoroacetate with iodine and zinc in acetonitrile (B52724), affording a 90% yield. chemicalbook.com

The preparation of ethyl 2,2-diiodoacetate can be accomplished by reacting ethyl diazoacetate with iodine in anhydrous dichloromethane (B109758) at 0°C. The reaction is complete when the violet color of iodine persists, and it is crucial to maintain a low temperature to prevent the decomposition of the diazoacetate.

Below is a summary of the synthesis of various fluoro- and iodo-substituted ethyl acetates.

| Compound Name | Starting Material(s) | Reagent(s) | Key Reaction Conditions | Yield |

|---|---|---|---|---|

| Ethyl fluoroacetate | Ethyl chloroacetate | Potassium fluoride | Sulfolane, 120-165°C, 2h | 83.5% chemicalbook.com |

| Ethyl chlorofluoroacetate | 2-Chloro-1,1,2-trifluoroethyl ethyl ether | Sulfuric acid (96%) | 5-15°C, 2h | 65-68% orgsyn.org |

| Ethyl iodoacetate | Ethyl chloroacetate | Potassium iodide | Ethanol, 40-50°C, 1-2h | Not specified prepchem.com |

| Ethyl iododifluoroacetate | Ethyl fluorosulfonoxydifluoroacetate | Sodium iodide | Not specified | 93% chemicalbook.com |

| Ethyl 2,2-diiodoacetate | Ethyl diazoacetate | Iodine | Dichloromethane, 0°C | Not specified |

Research Applications

Fluoro- and iodo-substituted ethyl acetates are versatile reagents in organic synthesis.

Fluoro-Substituted Esters:

Ethyl fluoroacetate serves as a precursor for more complex fluorinated molecules. It has been utilized in the synthesis of 4-deoxy-4-fluoro-muscarines and as a starting material for the preparation of ethyl(diethoxyphosphoryl)fluoroacetate. chemicalbook.com

Ethyl chlorofluoroacetate is employed in the synthesis of chlorofluoroacetamide (B1361830) and ethyl α-fluoro silyl (B83357) enol ether. wikipedia.org

Iodo-Substituted Esters:

Ethyl iodoacetate is recognized as an effective alkylating agent and a radical precursor. sigmaaldrich.com It has been used in the diastereoselective radical cascade reaction with 1-azido-2-allylbenzene derivatives to synthesize trans-2,3-disubstituted indolines. sigmaaldrich.com

Ethyl 2,2-diiodoacetate is a valuable reagent in cyclopropanation reactions. Its reactivity, stemming from the two iodine atoms on the α-carbon, also makes it a useful intermediate in nucleophilic substitution and catalytic cross-coupling processes.

The following table summarizes some research applications of these esters.

| Compound Name | Application Area | Specific Use/Reaction |

|---|---|---|

| Ethyl fluoroacetate | Organic Synthesis | Synthesis of 4-deoxy-4-fluoro-muscarines chemicalbook.com |

| Ethyl fluoroacetate | Organic Synthesis | Starting material for ethyl(diethoxyphosphoryl)fluoroacetate chemicalbook.com |

| Ethyl chlorofluoroacetate | Organic Synthesis | Synthesis of chlorofluoroacetamide and ethyl α-fluoro silyl enol ether wikipedia.org |

| Ethyl iodoacetate | Organic Synthesis | Alkylating agent and radical precursor sigmaaldrich.com |

| Ethyl iodoacetate | Organic Synthesis | Synthesis of trans-2,3-disubstituted indolines sigmaaldrich.com |

| Ethyl 2,2-diiodoacetate | Organic Synthesis | Reagent in cyclopropanation reactions |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of bromo-chloro-acetic acid ethyl ester at a molecular level. These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of electron distribution, orbital energies, and the energetic profiles of chemical reactions.

Elucidation of Reaction Mechanisms via DFT Studies

Density Functional Theory (DFT) is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For a molecule like bromo-chloro-acetic acid ethyl ester, which is an α,α-dihalo ester, a primary reaction of interest is nucleophilic substitution (SN2) at the α-carbon.

DFT calculations can map the potential energy surface of such a reaction, identifying the most favorable pathway. For instance, in a typical SN2 reaction involving a nucleophile (Nu⁻), the process would be modeled as follows:

Nu⁻ + Br(Cl)CH-COOEt → [Nu---CH(Br)(Cl)---COOEt]‡ → Nu-CH(Br)(Cl)-COOEt + X⁻ (where X is the leaving group)

Computational studies on analogous α-halo carbonyl compounds suggest that the SN2 reaction is a plausible and dominant mechanism. nih.gov DFT calculations help to visualize the molecular orbitals involved and determine the activation energy, which is crucial for predicting reaction rates. nih.gov For example, DFT studies on the esterification of ethyl acetate (B1210297) show that the rate-determining step is the nucleophilic addition, with a calculated energy barrier of 19.6 kcal/mol. nih.gov While specific DFT studies on bromo-chloro-acetic acid ethyl ester are not widely published, data from related systems provide a strong foundation for understanding its reactivity. A computational analysis of the SN2 reaction between various nucleophiles (F⁻, Cl⁻, Br⁻, I⁻) and methyl chloride (CH₃Cl) has been performed using DFT methods (B3LYP functional), evaluating the potential energy surface, including reactants, transition states, and products in different solvents. researchgate.net

Theoretical investigations into similar reactions, such as the silica-promoted cyclization involving ethyl 2-bromoacetate, have used DFT to reveal that the process involves a C-N bond formation step with a calculated free energy barrier of approximately 18-19 kcal/mol. acs.org These examples underscore the capability of DFT to dissect complex reaction pathways and provide quantitative energetic data.

Transition State Characterization and Energy Landscapes

A key aspect of mechanistic studies is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations can precisely determine the geometry and energy of the TS. For the SN2 reaction of bromo-chloro-acetic acid ethyl ester, the transition state would feature a pentacoordinate carbon atom where the nucleophile is forming a new bond and the leaving group (either bromide or chloride) is simultaneously breaking its bond.

The energy landscape is a conceptual map of all possible energy states of a reacting system. nih.govresearchgate.net It includes stable molecules (reactants, products, intermediates) which correspond to energy minima, and transition states which are saddle points connecting these minima. researchgate.net By mapping this landscape, chemists can understand reaction kinetics and thermodynamics. For example, DFT calculations on the chloroboration of carbonyl compounds have identified transition states with activation free energies below 20 kcal/mol, indicating kinetically favorable processes. rsc.orgresearchgate.net

Computational modeling of reactions involving α-bromoacetophenone, a related α-halocarbonyl, showed that competing reactions like nucleophilic substitution and epoxidation have low and comparable activation energies, highlighting the predictive power of these methods in complex scenarios. up.ac.za

Interactive Data Table: Calculated Activation Energies for Related Reactions

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Esterification (Nucleophilic Addition) | Acetic Acid + Ethanol (B145695) | DFT | 19.6 | nih.gov |

| C-N Bond Formation | Ethyl 2-bromoacetate derivative | DFT | ~18-19 | acs.org |

| Chloroboration | Benzaldehyde + BCl₃ | DFT | < 20 | rsc.orgresearchgate.net |

Structure-Reactivity Relationship Predictions

Structure-reactivity relationships connect a molecule's structural features to its chemical behavior. For bromo-chloro-acetic acid ethyl ester, the nature and interplay of the two halogen substituents are paramount.

Influence of Halogen Substituents on Chemical Properties

The presence of both bromine and chlorine on the α-carbon significantly influences the ester's electrophilicity and the stability of potential intermediates. Both halogens are electron-withdrawing, which increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack compared to ethyl acetate.

Computational studies on analogous systems provide insight into the differential effects of halogen substituents:

Reactivity Order : In a study of α-haloglycine esters, DFT calculations supported an unexpected experimental reactivity order of Cl > Br >> F. This was attributed to a "generalized" anomeric effect, where hyperconjugation between the nitrogen lone pair and the C-X antibonding orbital (n(N)→σ*(C–X)) enhances the nucleofugality (leaving group ability) of the halogen. nih.govnih.gov

Conformational Effects : Research on α-halogenated ketones revealed that α-fluoro ketones are slightly less reactive towards borohydride reduction than their chloro and bromo counterparts. Computational analysis suggested this is due to conformational preferences; the optimal conformation for reactivity, where the C-X bond is orthogonal to the carbonyl group for good orbital overlap, is disfavored in the case of fluorine. beilstein-journals.org

Leaving Group Ability : In general nucleophilic substitution reactions, the leaving group ability follows the order I > Br > Cl > F, which correlates with the strength of the C-X bond and the stability of the resulting halide anion. kau.edu.sa The presence of two potential leaving groups in bromo-chloro-acetic acid ethyl ester introduces competitive pathways that can be modeled computationally.

Quantitative Structure-Activity Relationship (QSAR) models for haloacetic acids have been developed to predict properties like mutagenicity based on calculated molecular descriptors, which are heavily influenced by the nature of the halogen atoms. nih.govresearchgate.net

Interactive Data Table: Comparison of Halogen Properties

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

| C-X Bond Energy (in CH₃X, kJ/mol) | 485 | 351 | 293 | 234 |

| Leaving Group Ability | Poorest | Good | Better | Best |

Prediction of Stereoselectivity in New Reactions

The α-carbon in bromo-chloro-acetic acid ethyl ester is a prochiral center. A reaction with a nucleophile will create a new chiral center, leading to a racemic mixture of enantiomers unless a chiral influence is present.

Computational chemistry is instrumental in predicting and explaining the stereoselectivity of such reactions. By calculating the energies of the transition states leading to the different stereoisomers (e.g., R and S products), one can predict which product will be formed preferentially. The difference in the activation energies (ΔΔG‡) for the two pathways directly relates to the enantiomeric excess (ee) of the reaction.

For example, in asymmetric organocatalysis, DFT models can elucidate how a chiral catalyst interacts with the substrate to stabilize one transition state over the other. Studies on the asymmetric α-chlorination of activated esters using chiral isothiourea catalysts show that high enantioselectivity can be achieved. nih.gov Computational modeling in such a system would involve:

Modeling the formation of the chiral catalyst-bound enolate intermediate.

Calculating the transition state structures and energies for the electrophilic attack (by the chlorine source) on both faces of the enolate.

Identifying the lower-energy pathway that leads to the major enantiomer.

Molecular Dynamics Simulations in Reaction Environments

While quantum chemical calculations are excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations provide a way to understand how the reaction environment, particularly the solvent, influences the process over time. mdpi.com MD simulations model the explicit movement and interactions of all atoms in a system, including the reactant, nucleophile, and hundreds or thousands of solvent molecules.

For a reaction involving bromo-chloro-acetic acid ethyl ester, an MD simulation could be used to:

Analyze Solvation Structure : Determine how solvent molecules (e.g., water, ethanol) arrange themselves around the ester, particularly near the reactive α-carbon and the carbonyl group. A combined Raman spectroscopy and DFT study on ethyl acetate in water/ethanol mixtures revealed the nature of hydrogen bonding interactions (C=O∙∙∙H and C-H∙∙∙O). nih.gov

Study Reactant Diffusion : Simulate the approach of a nucleophile to the ester, providing insights into the frequency and orientation of encounters that could lead to a reaction.

Explore Conformational Dynamics : Bromo-chloro-acetic acid ethyl ester has several rotatable bonds. MD simulations can explore the conformational landscape of the molecule in solution, identifying the most populated conformers and how they might influence reactivity.

Calculate Free Energy Profiles : Using advanced techniques like metadynamics, MD simulations can map the free energy landscape of a reaction in solution, which includes the crucial contributions of solvent reorganization to the activation barrier. researchgate.net

Computational Modeling of Spectroscopic Properties

Theoretical calculations are instrumental in assigning vibrational modes in infrared (IR) spectra and predicting nuclear magnetic resonance (NMR) chemical shifts. researchgate.netpnu.edu.ua For molecules containing heavy atoms like bromine, these computational approaches can be particularly insightful.

Methodological Approaches

In computational studies of similar halogenated esters, the B3LYP functional is a commonly employed method within the DFT framework. researchgate.net This functional, combined with basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p), has demonstrated reliability in predicting molecular geometries and spectroscopic data. rsc.org For instance, in the analysis of related compounds, geometry optimization is the foundational step, followed by frequency calculations to predict IR spectra and Gauge-Independent Atomic Orbital (GIAO) calculations for NMR chemical shifts.

A summary of typical computational methodologies used for analyzing related halogenated organic compounds is presented below.

| Computational Method | Basis Set | Application | Reference Compound Example |

|---|---|---|---|

| DFT/B3LYP | 6-311G(d,p) | IR and NMR Spectra Prediction | Tetrabromopentacene |

| DFT/B3LYP-D3 | 6-311++G(d,p) | Molecular Geometry and NMR Chemical Shifts | Ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate |

| DFT | Not Specified | Vibrational and Electronic Spectra | Tribromoacetic acid |

Predicted Spectroscopic Features

Based on computational studies of analogous molecules, certain predictions can be made for the spectroscopic properties of bromo-chloro-acetic acid ethyl ester.

Infrared (IR) Spectroscopy: The vibrational spectrum would be characterized by a strong absorption peak corresponding to the carbonyl (C=O) stretching frequency. For ethyl chloroacetate (B1199739), this peak appears around 1740 cm⁻¹. chegg.com The presence of both bromine and chlorine atoms attached to the alpha-carbon is expected to influence the position of this and other vibrational modes, such as the C-C and C-O stretching frequencies. DFT calculations would be crucial in precisely assigning these vibrational modes, especially in the fingerprint region where complex vibrations occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. The chemical shift of the methine proton (-CHBrCl) would be significantly influenced by the electronegativity of the adjacent bromine and chlorine atoms, likely causing a downfield shift. Similarly, the ¹³C NMR spectrum would exhibit characteristic chemical shifts for the carbonyl carbon, the alpha-carbon, and the carbons of the ethyl group. Computational methods can predict these chemical shifts with a reasonable degree of accuracy, aiding in the structural elucidation of the compound.

Analytical Methodologies for Research Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating haloacetic acids (HAAs) and their derivatives from complex sample matrices. Both gas and liquid chromatography techniques are widely employed, each with specific advantages depending on the analytical requirements.

Gas chromatography, particularly when paired with an electron capture detector (GC-ECD), is a highly sensitive and established method for the analysis of halogenated compounds like BCAA. measurlabs.comchromatographyonline.com Due to the low volatility of the parent acid, a derivatization step is typically required to convert the acidic analytes into more volatile ester forms, such as methyl or ethyl esters, prior to GC analysis. researchgate.netnih.gov This esterification is commonly achieved using reagents like acidic methanol (B129727) or diazomethane. nih.govnih.gov

The ECD is exceptionally selective and sensitive for electronegative compounds, especially those containing halogens. chromatographyonline.comscioninstruments.comlibretexts.org The detector operates by using a radioactive source (typically Nickel-63) to emit beta particles, which ionize a carrier gas (like nitrogen) and create a stable electrical current. measurlabs.comscioninstruments.com When an electronegative analyte like an ester of BCAA passes through the detector, it captures electrons, causing a measurable decrease in the current, which is proportional to the analyte's concentration. measurlabs.comscioninstruments.com This high sensitivity allows for detection limits in the low microgram-per-liter (µg/L) range. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5.625 capillary column (30 m x 0.25 mm i.d., 0.25-µm film thickness) | oup.com |

| Injector Temperature | 210°C | oup.com |

| Detector Temperature | 290°C | oup.com |

| Carrier Gas | Nitrogen at a flow rate of 5.0 mL/min | oup.com |

| Oven Temperature Program | Initial 40°C (hold 5 min), ramp at 10°C/min to 180°C (hold 3 min) | oup.com |

| Detection Limits (Method) | 0.01 to 0.2 µg/L | nih.gov |

Liquid chromatography, especially high-performance liquid chromatography (HPLC), offers a powerful alternative for the analysis of HAAs, often circumventing the need for the derivatization step required in GC methods. sciex.comresearchgate.net Reversed-phase chromatography is a common approach for separating these polar compounds. sciex.com

In a typical LC setup, the sample is injected directly, and the separation occurs on a column such as a C18. semanticscholar.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. semanticscholar.orgsielc.com This technique is frequently coupled with mass spectrometry for detection, providing both quantification and structural confirmation. sciex.comlcms.cz

| Parameter | Condition | Reference |

|---|---|---|

| System | ExionLC AD system | sciex.com |

| Column | Phenomenex Synergi Hydro-RP (3.0 x 100 mm, 2.5 µm) | sciex.com |

| Column Temperature | 40°C | sciex.com |

| Mobile Phase | Gradient elution with acetonitrile and water | sciex.com |

| Flow Rate | 0.5 mL/min | sciex.com |

| Injection Volume | 20 µL | sciex.com |

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the analysis of Bromo-chloro-acetic acid ethyl ester, providing high sensitivity, selectivity, and structural information. It is most often used as a detector following chromatographic separation (GC-MS or LC-MS).

Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing thermally labile and non-volatile molecules like HAAs in the liquid phase. wikipedia.orgnih.gov It is the preferred ionization source for coupling liquid chromatography with mass spectrometry (LC-MS). wikipedia.org ESI generates ions by applying a high voltage to a liquid to create an aerosol, allowing for the gentle transfer of ions from solution to the gas phase. wikipedia.orgnih.gov

For the analysis of acidic compounds like BCAA, ESI is typically operated in negative ion mode. sciex.comlcms.cz This results in the formation of deprotonated molecules [M-H]⁻, which are then detected by the mass analyzer. researchgate.net The high sensitivity of ESI-MS allows for the direct analysis of HAAs in water samples, often with minimal sample preparation. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and specificity of analysis, providing robust structural confirmation and quantification. nih.gov When coupled with LC (LC-MS/MS), it is a powerful method for determining HAAs in complex matrices. sciex.comnih.gov

In MS/MS analysis, a specific precursor ion (e.g., the deprotonated molecule of BCAA) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then the resulting product ions are detected in the second mass analyzer. waters.com This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly specific and reduces background noise, leading to very low detection limits. sciex.comlcms.cz For BCAA, the deprotonated parent ion is identified, and stable in-source fragments are used to generate characteristic product ions for quantification and confirmation. waters.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Monochloroacetic acid (MCAA) | [M-H]⁻ | - | waters.com |

| Dichloroacetic acid (DCAA) | [M-H]⁻ | - | waters.com |

| Monobromoacetic acid (MBAA) | [M-H]⁻ | - | waters.com |

| Bromo-chloro-acetic acid (BCAA) | [M-H]⁻ | - | waters.com |

| Dibromoacetic acid (DBAA) | [M-H]⁻ | - | waters.com |

| Trichloroacetic acid (TCAA) | [M-COOH]⁻ | - | waters.com |

*Specific product ion m/z values are instrument-dependent and optimized during method development.

Field Asymmetric Ion Mobility Spectrometry (FAIMS) is an advanced separation technique that can be coupled with mass spectrometry to provide an additional dimension of separation. nih.govnih.gov FAIMS separates gas-phase ions at atmospheric pressure based on the difference in their mobility in high and low electric fields. nih.govwikipedia.org This separation is orthogonal to both chromatography and mass spectrometry, offering significant advantages in analyzing complex samples. nih.govnih.gov

By interfacing FAIMS with an ESI-MS system (ESI-FAIMS-MS), it is possible to filter out interfering ions and reduce chemical noise from the sample matrix. wikipedia.orgnih.gov This enhancement in selectivity leads to improved signal-to-noise ratios and lower detection limits. nih.govnih.gov The technique has been successfully applied to the direct monitoring of haloacetic acids in drinking water, demonstrating its ability to overcome matrix effects and improve quantitative accuracy. nih.gov The behavior of the bromochloroacetate anion has even been modeled at the ESI-FAIMS interface to optimize ion transmission and separation. rsc.org

Spectroscopic Characterization Methods in Mechanistic Studies

Spectroscopic techniques are fundamental in elucidating the structure and behavior of molecules like bromo-chloro-acetic acid ethyl ester. These methods provide detailed information on the molecular framework and the electronic environment of atoms, which is crucial for understanding reaction mechanisms and for the qualitative identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of bromo-chloro-acetic acid ethyl ester. By analyzing the chemical shifts, integration, and splitting patterns of the NMR signals, the precise connectivity of atoms within the molecule can be determined.

In ¹H NMR spectroscopy, the protons of the ethyl group and the single proton on the alpha-carbon (the carbon atom attached to the carbonyl group) give rise to distinct signals. The methine proton (-CH(Br)Cl) is expected to appear as a singlet at a specific chemical shift. The methylene (B1212753) protons (-CH₂-) of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will, in turn, appear as a triplet. The presence of two different halogen atoms on the alpha-carbon significantly influences the chemical shift of the alpha-proton compared to its mono-halogenated counterparts like ethyl bromoacetate (B1195939) and ethyl chloroacetate (B1199739). chemicalbook.comchemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon, the alpha-carbon, the methylene carbon, and the methyl carbon of the ethyl group. The chemical shift of the alpha-carbon is particularly sensitive to the electronegative bromine and chlorine substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Bromo-chloro-acetic acid ethyl ester Predicted values are based on data from structurally similar compounds like ethyl bromoacetate and ethyl chloroacetate. chemicalbook.comchemicalbook.comspectrabase.com

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|---|

| ¹H | -CH(Br)Cl | ~5.5 - 6.5 | Singlet |

| ¹H | -O-CH₂-CH₃ | ~4.2 - 4.4 | Quartet |

| ¹H | -O-CH₂-CH₃ | ~1.3 - 1.4 | Triplet |

| ¹³C | C=O | ~165 - 170 | - |

| ¹³C | -CH(Br)Cl | ~50 - 60 | - |

| ¹³C | -O-CH₂- | ~62 - 64 | - |

| ¹³C | -CH₃ | ~13 - 15 | - |

Derivatization Strategies for Analytical Enhancement

For the analysis of haloacetic acids and their esters, particularly at trace levels in complex matrices, derivatization is a common strategy to improve their analytical properties. nih.gov Derivatization involves chemically modifying the analyte to create a new compound (a derivative) that is more suitable for separation and detection by techniques like gas chromatography (GC), often coupled with mass spectrometry (MS). nih.gov

The primary goals of derivatization for compounds like bromo-chloro-acetic acid ethyl ester or its parent acid are to:

Increase Volatility: Esterification of the parent haloacetic acid converts the polar, non-volatile acid into a more volatile ester, which is essential for GC analysis. nih.gov

Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in GC injection ports and columns. researchgate.net

Improve Chromatographic Behavior: Derivatization can reduce peak tailing and improve separation from other sample components.

Increase Detector Sensitivity: By introducing specific functional groups, the detectability of the analyte can be significantly enhanced. For instance, introducing fluorine atoms into the derivative allows for highly sensitive detection using an electron capture detector (ECD). researchgate.net

A widely used derivatization agent is ethyl chloroformate (ECF). nih.govscience.govresearchgate.net It reacts rapidly with various functional groups. In the context of analyzing the parent bromochloroacetic acid, esterification to its ethyl ester (the title compound) or other esters is a key step. nih.gov This process is often performed prior to extraction and analysis. For instance, a method for determining monohalogenated acetic acids in beverages involves esterification to increase volatility before analysis by static headspace GC-MS. nih.gov Such derivatization strategies are crucial for achieving the low detection limits required in environmental and food analysis. nih.govnih.gov

Table 3: Common Derivatization Approaches for Haloacetic Acid Analysis

| Strategy | Reagent Example | Purpose | Analytical Technique |

|---|---|---|---|

| Esterification | Acidified Ethanol (B145695)/Methanol | Increase volatility and thermal stability | GC-MS, GC-ECD |

| Acylation/Esterification | Ethyl Chloroformate (ECF) | Rapid derivatization, increases volatility | GC-MS |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Creates volatile and stable TMS esters | GC-MS |

| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFBBr) | Introduces an electrophoric group for high sensitivity | GC-ECD |

Environmental Chemical Research Perspectives Focused on Formation and Transformation

Formation Mechanisms of Halogenated Acetic Acids (HAAs)

Halogenated acetic acids (HAAs) are a significant class of disinfection byproducts (DBPs) that are unintentionally formed during water treatment processes. cabidigitallibrary.org The specific compound, bromo-chloro-acetic acid, and by extension its ethyl ester, is a member of this group. Its formation is a consequence of chemical reactions between disinfectants and naturally occurring organic and inorganic matter in the source water.

The formation of bromo-chloro-acetic acid occurs when water containing natural organic matter (NOM), such as humic and fulvic acids, and bromide ions is disinfected with chlorine-based agents. nih.govescholarship.org The primary pathways involve the oxidation of bromide to form reactive bromine species, which then react with NOM alongside chlorine to produce a variety of halogenated organic compounds, including mixed bromo- and chloro-acetic acids. nih.govnih.gov

During chlorination, hypochlorous acid (HOCl) can oxidize bromide ions (Br-) present in the water to form hypobromous acid (HOBr). Both HOCl and HOBr are powerful oxidizing and halogenating agents that react with NOM precursors. The reaction of these halogenating agents with organic matter leads to the formation of various DBPs, with the speciation being heavily influenced by the bromide concentration. nih.gov In waters with high bromide content, there is a notable shift towards the formation of brominated DBPs like dibromoacetic acid and bromoform, as well as mixed halogenated compounds such as bromochloroacetic acid. nih.gov

Chloramination, another common disinfection method, can also lead to the formation of brominated DBPs. Although generally producing lower levels of trihalomethanes and HAAs compared to chlorination, monochloramine (NH2Cl) can oxidize bromide to form brominated species that react with NOM. nih.govca.gov Both chlorination and chloramination processes have been shown to generate bromochloroacetic acid. ca.gov The formation of the ethyl ester of bromo-chloro-acetic acid would likely occur through subsequent esterification reactions if ethanol (B145695) is present, or potentially through reactions with ethanol precursors in the source water, though this is less commonly studied than the formation of the parent acid.

The type and concentration of both precursors and disinfectants are critical factors in the formation of bromo-chloro-acetic acid.

Precursors:

Natural Organic Matter (NOM): This complex mixture of organic compounds, derived from the decomposition of plant and animal matter, serves as the primary organic precursor for HAA formation. nih.gov Humic and fulvic acids are major components of NOM that react with disinfectants.

Bromide Ion (Br-): The presence and concentration of bromide in the source water are crucial for the formation of brominated and mixed-halogenated DBPs. nih.govnih.gov Higher bromide levels lead to a greater proportion of brominated HAAs. nih.gov

Disinfectants:

Chlorine (as HOCl/OCl-): The most widely used disinfectant, chlorine is a strong oxidant that readily reacts with NOM to form a wide range of chlorinated and, in the presence of bromide, brominated DBPs. escholarship.org

Chloramines (e.g., NH2Cl): Used as a secondary disinfectant to maintain a residual in distribution systems, chloramines are less reactive than chlorine but are still capable of forming HAAs, including brominated varieties. nih.govca.gov

The interplay between these factors, along with water quality parameters such as pH and temperature, dictates the rate and extent of bromo-chloro-acetic acid formation. nih.gov

| Factor | Role in Formation of Bromo-chloro-acetic acid |

| Natural Organic Matter (NOM) | Serves as the primary organic substrate for halogenation reactions. nih.gov |

| Bromide Ion (Br⁻) | Acts as a precursor for reactive bromine species, leading to the incorporation of bromine into the acetic acid structure. nih.govnih.gov |

| Chlorine (Disinfectant) | Oxidizes bromide and reacts with NOM to introduce chlorine and bromine into the final DBP structure. escholarship.org |